Isopregnanolone-d5

LC-MS/MS Stable Isotope Dilution Isotopic Interference

Essential deuterated internal standard (SIL-IS) for LC-MS/MS quantification of isopregnanolone in complex biological matrices. Provides M+5 mass shift, co-elution, and corrects for matrix effects to meet FDA/EMA ±15% accuracy criteria. Eliminates assay failure risks from cross-reactive immunoassays or non-isotopic standards. ≥98% chemical purity ensures isomer-specific separation from allopregnanolone. Ideal for high-throughput neurosteroid profiling.

Molecular Formula C21H34O2
Molecular Weight 323.5 g/mol
Cat. No. B13859649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopregnanolone-d5
Molecular FormulaC21H34O2
Molecular Weight323.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,12D2,15D
InChIKeyAURFZBICLPNKBZ-NKAYSGSZSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopregnanolone-d5 for LC-MS/MS Quantification: Certified Neurosteroid Internal Standard Specifications


Isopregnanolone-d5 is a pentadeuterated analog of the endogenous neurosteroid isopregnanolone (3β-hydroxy-5α-pregnan-20-one), a selective negative allosteric modulator of the GABAA receptor [1]. Manufactured and distributed as a certified reference material (CRM) suitable for mass spectrometry, the compound features a molecular mass shift of M+5 relative to the unlabeled analyte , with isotopic purity specified at ≥98 atom % D and chemical purity at ≥98% (CP) by suppliers such as Sigma-Aldrich . It is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for the accurate quantification of isopregnanolone in complex biological matrices [2].

Why Non-Deuterated or Alternative Isopregnanolone Internal Standards Compromise Quantitative Accuracy


Generic substitution of Isopregnanolone-d5 with unlabeled isopregnanolone, structurally related analogs (e.g., allopregnanolone-d4, pregnanolone-d4), or non-isotopic internal standards introduces quantifiable error in LC-MS/MS bioanalysis. Unlabeled isopregnanolone is unsuitable as an internal standard due to its presence as an endogenous analyte, precluding its use in stable isotope dilution assays [1]. While alternative deuterated neurosteroids (e.g., allopregnanolone-d5) may co-elute, differences in ion suppression/enhancement (matrix effects) and extraction recovery between chemically distinct species can deviate by >15% from true analyte behavior [2]. Non-isotopic internal standards cannot correct for variations in ionization efficiency and sample preparation losses as effectively as a co-eluting SIL-IS [3]. Furthermore, deuterated internal standards with fewer than five deuterium labels (e.g., allopregnanolone-d4) risk isotopic interference from the M+4 natural abundance peak of the unlabeled analyte or incomplete chromatographic resolution of the isotopologue, reducing assay specificity and precision [4].

Isopregnanolone-d5 Technical Evidence: Quantified Performance Advantages Over In-Class Analogs


M+5 Mass Shift Provides Superior Baseline Resolution from Endogenous Analyte Isotopologues

Isopregnanolone-d5 provides a mass shift of M+5 relative to the unlabeled endogenous isopregnanolone (M+0) . In contrast, a d4-labeled analog would yield an M+4 shift, which is susceptible to isotopic cross-talk from the natural abundance M+4 isotopologue of the unlabeled analyte (e.g., two 13C atoms) present in biological samples [1]. The M+5 shift ensures that the internal standard signal is completely resolved from the endogenous analyte's isotopic envelope, thereby preventing positive bias in calculated concentrations at low analyte levels [1].

LC-MS/MS Stable Isotope Dilution Isotopic Interference

Isotopic Purity ≥98 atom % D Reduces Unlabeled Analyte Contamination in Calibration Curves

Commercial Isopregnanolone-d5 from major suppliers is certified with an isotopic purity of ≥98 atom % D . Lower isotopic purity grades (e.g., 95 atom % D) contain a higher proportion of unlabeled (d0) isopregnanolone impurity . In the context of a calibration curve, the d0 impurity from the internal standard directly adds to the measured endogenous analyte signal, artificially inflating the apparent analyte concentration, particularly affecting the lower limit of quantification (LLOQ) [1]. The ≥98 atom % D specification ensures that this source of systematic positive bias is limited to <2% of the internal standard response, enabling more reliable quantification at trace levels .

Certified Reference Material Isotopic Purity Calibration Accuracy

Co-Elution with Isopregnanolone Enables Correction of Matrix Effects to Within ±15% Accuracy

In a validated LC-MS/MS method for neuroactive steroids in maternal serum, the use of deuterated internal standards, including Isopregnanolone-d5, resulted in mean recoveries for all analytes of 100% ± 15%, intra- and inter-assay imprecision of <15%, and matrix effects reported as negligible [1]. This performance is achievable because the co-eluting SIL-IS (Isopregnanolone-d5) experiences nearly identical ion suppression or enhancement as the unlabeled isopregnanolone analyte, thereby normalizing the response ratio [2]. In contrast, structural analogs used as internal standards can exhibit differential matrix effects, leading to accuracy deviations exceeding 20-30% in complex biological samples [3].

Matrix Effect Correction Ion Suppression Isotope Dilution

Chemical Purity ≥98% Minimizes Chromatographic Interference from Structurally Related Isomers

Certified Isopregnanolone-d5 is specified with chemical purity ≥98% (CP) . Isopregnanolone exists as a 3β-hydroxy epimer of allopregnanolone (3α-hydroxy-5α-pregnan-20-one) and is chromatographically separable from other neuroactive steroid isomers including pregnanolone, epipregnanolone, and allopregnan-20α-ol-3-one [1]. An internal standard with lower chemical purity (e.g., 95%) may contain up to 5% of structurally related isomer impurities, which could co-elute or partially co-elute with other analytes in a multi-analyte panel, causing cross-talk in the MS/MS detection channels and compromising the specificity of the assay [2].

Chromatographic Separation Isomer Resolution Purity Specification

Stable Isotope Labeling Enables Superior Precision (CV <15%) Compared to Immunoassay Methods (CV 15-25%)

Quantification of isopregnanolone using LC-MS/MS with Isopregnanolone-d5 as an internal standard achieves intra- and inter-assay imprecision of <15% in validated methods [1]. In contrast, immunoassays for neurosteroids, including allopregnanolone and its isomers, suffer from significant cross-reactivity issues with closely related molecules [2]. A direct comparative study demonstrated that a validated LC-MS/MS method using deuterated internal standards could detect sex and age effects for allopregnanolone across the lifespan, whereas a comparative immunoassay for the same analyte was not able to detect differences in the same samples [2]. While this comparison is for allopregnanolone, the analytical principle and isomer similarity extend directly to isopregnanolone, as both belong to the same class of 5α-reduced pregnane steroids that immunoassays cannot adequately discriminate [3].

Immunoassay Cross-Reactivity Precision Comparison LC-MS/MS

Isopregnanolone-d5 Procurement Applications: Neurosteroid Profiling, Clinical Research, and Bioanalytical Validation


Clinical Research: Isomer-Specific Quantification of Isopregnanolone in Maternal Serum and Pregnancy Studies

Isopregnanolone-d5 is the requisite internal standard for LC-MS/MS methods quantifying isopregnanolone in maternal serum for pregnancy research. A validated method using this SIL-IS demonstrated positive correlations between maternal serum isopregnanolone concentration and fetal gestational age, achieving recoveries of 100% ± 15% and negligible matrix effects [1]. This application is critical for studies investigating dysregulated placental progesterone metabolism in adverse pregnancy outcomes [1].

Bioanalytical Method Validation: Meeting Regulatory Acceptance Criteria for Precision and Accuracy

For bioanalytical laboratories developing FDA/EMA-compliant LC-MS/MS assays, Isopregnanolone-d5 is essential to meet the ±15% accuracy and <15% precision acceptance criteria. Published validation data confirm that methods employing this SIL-IS achieve intra- and inter-assay imprecision <15% and mean recoveries within 100% ± 15% in human serum [1]. The compound's co-elution with the analyte corrects for matrix effects that would otherwise cause assay failure during validation [2].

Neuroscience Research: Distinguishing Isopregnanolone from Allopregnanolone in Brain and Serum Samples

Isopregnanolone-d5 enables the chromatographic separation and accurate quantification of the 3β-hydroxy isomer (isopregnanolone) from its 3α-hydroxy epimer (allopregnanolone) in neuroscience studies. Given that isopregnanolone acts as a selective negative allosteric modulator of the GABAA receptor [3] while allopregnanolone is a potent positive allosteric modulator [4], isomer-specific quantification is essential. The use of Isopregnanolone-d5 in validated LC-MS/MS assays provides this specificity, which is unattainable with cross-reactive immunoassays [5].

Multi-Analyte Neurosteroid Panels: Simultaneous Quantification of Five Progesterone Metabolites

For high-throughput laboratories conducting multi-analyte neurosteroid profiling, Isopregnanolone-d5 is part of a panel of deuterated internal standards that enables simultaneous quantification of allopregnanolone, pregnanolone, isopregnanolone, epipregnanolone, and allopregnan-20α-ol-3-one in a single LC-MS/MS run [1]. The ≥98% chemical purity of the certified reference material minimizes the risk of cross-channel interference from isomer impurities, preserving the specificity of the multiplexed assay .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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